Monooxoisodecyl Phthalate-d4
Description
Monooxoisodecyl Phthalate-d4 (C₁₈H₂₂D₄O₄; MW 310.42) is a stable isotope-labelled phthalate monoester, deuterated at four positions on the benzene ring . It serves as an internal standard in analytical chemistry, particularly for quantifying non-deuterated phthalates via techniques like GC-MS or LC-MS. Its structure features a monooxoisodecyl ester chain (C₁₀H₂₁O) and deuterium substitution, enhancing isotopic distinction in complex matrices . With >95% HPLC purity, it is stored at +4°C to ensure stability .
Properties
Molecular Formula |
C₁₈H₂₀D₄O₅ |
|---|---|
Molecular Weight |
324.4 |
Synonyms |
MOiDP-d4; 2-(((9-Oxodecyl)oxy)carbonyl)benzoic Acid-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Deuterated phthalates vary in ester group composition and deuterium placement, influencing molecular weight, hydrophobicity, and detection sensitivity.
*Calculated based on non-deuterated counterpart.
Key Observations :
- Molecular Weight: Dinonyl Phthalate-d4 has the highest MW (422.63), making it more hydrophobic and suited for lipid-rich matrices . This compound (MW 310.42) is smaller, enhancing solubility in polar solvents.
- Deuterium Placement: Deuterium on the benzene ring (e.g., Monooxoisodecyl, Dicyclohexyl) improves isotopic separation in MS, whereas alkyl-chain deuteration may reduce volatility .
Performance Metrics :
Stability and Regulatory Considerations
- Storage: this compound requires refrigeration (+4°C), while Dinonyl Phthalate-d4 solutions demand stricter cold storage (0–6°C) .
- Toxicity: Limited data exist for deuterated phthalates. Handling precautions (e.g., avoiding inhalation) are recommended due to unstudied toxicological profiles .
- Regulatory Use: Dinonyl and Dicyclohexyl derivatives are prioritized in environmental analysis under EPA guidelines, whereas Monooxoisodecyl is emerging in biomedical research .
Q & A
Q. How should cumulative risk assessments integrate data on this compound with other phthalates?
- Methodological Answer : Apply pharmacokinetic modeling to account for shared metabolic pathways (e.g., hydrolysis to monoesters). Use relative potency factors (RPFs) based on endocrine-disruption endpoints (e.g., PPARγ activation). Prioritize phthalates with overlapping exposure sources (e.g., dibutyl phthalate in coatings) and validate via probabilistic exposure assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
